![molecular formula C10H14ClN B13558567 {[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
{[3-(Chloromethyl)phenyl]methyl}dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Chloromethyl)phenyl]methyl}dimethylamine is an organic compound with the molecular formula C10H14ClN. It is a derivative of dimethylamine, where the amine group is attached to a benzyl group substituted with a chloromethyl group at the meta position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Chloromethyl)phenyl]methyl}dimethylamine typically involves the reaction of 3-(chloromethyl)benzyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(Chloromethyl)phenyl]methyl}dimethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include methyl-substituted derivatives.
Applications De Recherche Scientifique
{[3-(Chloromethyl)phenyl]methyl}dimethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[3-(Chloromethyl)phenyl]methyl}dimethylamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[4-(Chloromethyl)phenyl]methyl}dimethylamine
- {[2-(Chloromethyl)phenyl]methyl}dimethylamine
- {[3-(Bromomethyl)phenyl]methyl}dimethylamine
Uniqueness
{[3-(Chloromethyl)phenyl]methyl}dimethylamine is unique due to the position of the chloromethyl group on the benzyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14ClN/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
QVKMEPVVLVSNDW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



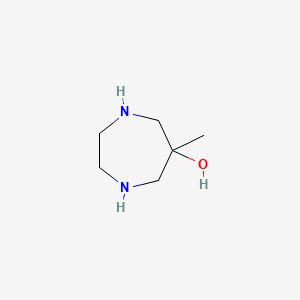
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
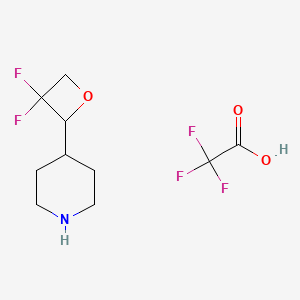
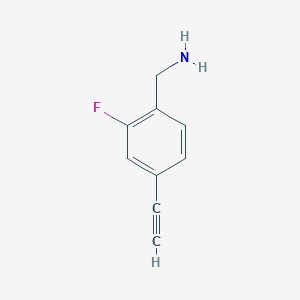
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
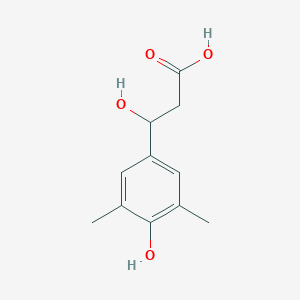
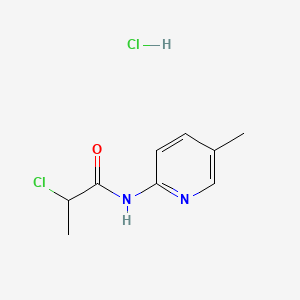
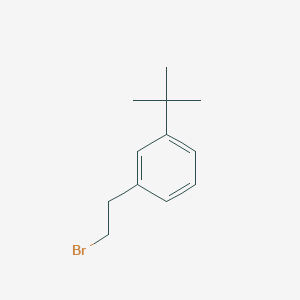

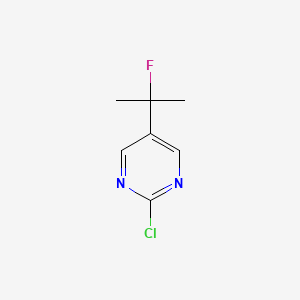
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
